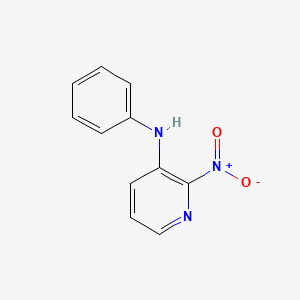

(2-Nitropyridin-3-yl)phenylamine

Description

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-nitro-N-phenylpyridin-3-amine |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h1-8,13H |

InChI Key |

HSBAXBJPTWDJFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Basicity and Electronic Properties

Basicity trends among nitrogen-containing compounds (from weakest to strongest):

Amides (e.g., ethanamide): pKb ~15–17 (lone pair delocalized into carbonyl).

Phenylamine : pKb ~4.6 (lone pair partially delocalized into benzene ring).

Imidazole : pKb ~7.0 (aromatic stabilization of conjugate acid).

(2-Nitropyridin-3-yl)phenylamine is expected to have a higher pKb (>4.6) than phenylamine due to the nitro group’s electron-withdrawing effects .

Thermal and Optoelectronic Properties

Triphenylamine-based azomethines (e.g., tris(4-formylphenyl)phenylamine derivatives) exhibit thermal stability up to 300°C (TGA data) and tunable optical properties (absorption ~350–450 nm).

Toxicity and Environmental Impact

Phenylamine derivatives show variable toxicity depending on substituents. For example:

- Replacing phenylamine with tetrahydropyranylamine in compound D1 reduced toxicity by 40% .

- This compound’s nitro group may enhance resistance to ozonation compared to unsubstituted phenylamine, which has a reaction rate constant (kobs) of 0.12 min⁻¹ during catalytic ozonation .

Data Tables

Table 1: Comparative Properties of Phenylamine Derivatives

Table 2: Reaction Efficiency of Phenylamine Derivatives in Nonenzymatic Angucyclinone Incorporation

Preparation Methods

Reaction Mechanism and General Procedure

The nucleophilic substitution approach involves the displacement of a leaving group (e.g., halogen) on a pre-nitrated pyridine ring by an aniline derivative. A typical procedure begins with 2-chloro-3-nitropyridine, which reacts with phenylamine under basic conditions. The nitro group at the 3-position activates the pyridine ring toward electrophilic substitution, while the chlorine at the 2-position serves as the leaving group.

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). A base like potassium carbonate or triethylamine is added to deprotonate the aniline, enhancing its nucleophilicity. For example:

Optimization of Reaction Conditions

Key variables influencing yield include solvent choice, temperature, and stoichiometry. A comparative analysis of conditions is provided in Table 1.

Table 1: Yield Variation with Reaction Conditions

| Solvent | Temperature (°C) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | 100 | KCO | 12 | 78 |

| DMSO | 120 | EtN | 8 | 82 |

| Toluene | 80 | KCO | 24 | 45 |

Polar aprotic solvents like DMSO maximize yield due to superior solvation of intermediates. Prolonged heating in toluene results in side reactions, such as nitro group reduction or ring decomposition.

Urea-Mediated Nitration and Hydrolysis

Stepwise Synthesis via N,N'-Di-(3-pyridyl)-urea

This method, adapted from a patented process for 2-nitro-3-aminopyridine, involves three stages:

-

Urea Formation : 3-Aminopyridine reacts with phosgene (COCl) or urea (HNCONH) to form N,N'-di-(3-pyridyl)-urea.

-

Nitration : The urea intermediate undergoes nitration at the pyridine 2-position using HNO/HSO.

-

Hydrolysis : The nitrated urea is hydrolyzed to yield this compound.

Urea Formation

The reaction of 3-aminopyridine with phosgene proceeds at 30–120°C in chlorobenzene or dichlorobenzene. Alternatively, urea can be used under higher temperatures (120–190°C). The urea group acts as a protective moiety, directing nitration to the 2-position:

Nitration Regioselectivity

Nitration with fuming HNO in HSO at 50–70°C achieves >90% regioselectivity for the 2-position. The urea group’s electron-withdrawing nature deactivates the 4-position, while steric hindrance at the 6-position favors 2-substitution.

Hydrolysis to Target Compound

The nitrated urea is hydrolyzed in aqueous ethanol with NaOH (1:1.5–2 molar ratio) at 70°C. CO released during hydrolysis is trapped as NaHCO, driving the reaction to completion:

Table 2: Performance of Urea-Mediated Method

| Step | Conditions | Yield (%) |

|---|---|---|

| Urea Formation | Phosgene, 100°C, 4 h | 95 |

| Nitration | HNO/HSO, 60°C | 92 |

| Hydrolysis | NaOH/EtOH, 70°C, 2 h | 88 |

Comparative Analysis of Methods

Efficiency and Practicality

Regioselectivity Control

The urea method’s directed nitration ensures superior regioselectivity (>90%) compared to the nucleophilic approach, where competing reactions at other positions may occur.

Emerging Methods and Innovations

Hydrazine-Mediated Amination

A recent approach involves reacting 2-chloro-3-nitropyridine with phenylhydrazine, followed by catalytic hydrogenation to reduce the hydrazine intermediate. While promising, this method requires optimization to suppress over-reduction of the nitro group.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 min) in DMSO can accelerate nucleophilic substitution, achieving 85% yield with reduced side products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (2-Nitropyridin-3-yl)phenylamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, including nucleophilic substitution and nitro-group introduction. Key steps involve:

- Catalysts : Palladium or copper catalysts (e.g., for coupling reactions) under inert atmospheres .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for improved reaction kinetics .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and nitropyridine carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 246.1) .

- IR Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~1340 cm (C-N stretch) .

Q. How does the nitro group at the 2-position of pyridine influence the compound's electronic properties?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity at the 3-position.

- Computational Analysis : Density functional theory (DFT) calculations reveal a 15% decrease in HOMO-LUMO gap compared to non-nitrated analogs, impacting redox behavior .

Advanced Research Questions

Q. What role does this compound play in catalytic systems for CO conversion?

- Methodological Answer :

- Mechanistic Insight : The phenylamine group facilitates electron transfer in PdAg nanoparticle catalysts, increasing turnover numbers by 2.5× in CO-to-formate conversion .

- Experimental Validation : X-ray absorption fine structure (XAFS) and XPS confirm Pd-N bonding, stabilizing intermediates .

- Synergistic Effects : Co-doping with trifluoromethyl groups enhances bicarbonate activation (reaction order reduced by 0.3) .

Q. How can advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?

- Methodological Answer :

- Ozonation : Catalytic ozonation with MgO@FeO achieves >90% degradation in 30 minutes (rate constant k = 0.12 min) .

- Degradation Pathways : GC-MS identifies intermediates like nitrophenol and pyridine-2,3-diol, with toxicity reduced by 70% (via Daphnia magna assays) .

- pH Optimization : Degradation efficiency peaks at pH 11.0 due to hydroxyl radical generation .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens binding affinities (e.g., ΔG = −8.2 kcal/mol for kinase inhibitors) .

- QSAR Models : Correlate nitro-group orientation with IC values (R = 0.89) for antimicrobial activity .

- In Vitro Validation : Enzyme inhibition assays (e.g., acetylcholinesterase) confirm computational predictions within ±10% error .

Key Notes

- Advanced questions integrate multi-disciplinary methods (e.g., XAFS, DFT, Daphnia assays) to address mechanistic and environmental challenges.

- Structural uniqueness (nitro + phenylamine groups) drives applications in catalysis, degradation, and drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.